molecular formula C15H15NO B7482948 2-(9H-fluoren-9-ylamino)ethanol

2-(9H-fluoren-9-ylamino)ethanol

Cat. No.: B7482948
M. Wt: 225.28 g/mol
InChI Key: HYLVMNWMJQOJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylamino)ethanol is an organic compound that features a fluorenyl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylamino)ethanol typically involves the reaction of 9H-fluorene with an appropriate aminoethanol derivative. One common method includes the use of 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) which reacts with ethanolamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylamino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups such as halides or esters .

Scientific Research Applications

2-(9H-fluoren-9-ylamino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylamino)ethanol involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are due to the conjugated system of the fluorenyl group, which can absorb and emit light. In biological systems, it may interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-fluoren-9-ylmethoxy)carbonylaminoethanol
  • 2-(9H-fluoren-9-ylidene)aminoethanol
  • 2-(9H-fluoren-9-ylmethyl)aminoethanol

Uniqueness

2-(9H-fluoren-9-ylamino)ethanol is unique due to its specific combination of a fluorenyl group with an aminoethanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(9H-fluoren-9-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-10-9-16-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLVMNWMJQOJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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